2-Bromo-3,6-dimethyl-4-(propan-2-yl)aniline
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Overview
Description
2-Bromo-3,6-dimethyl-4-(propan-2-yl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, two methyl groups, and an isopropyl group attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,6-dimethyl-4-(propan-2-yl)aniline can be achieved through a multi-step process. One common method involves the bromination of 3,6-dimethyl-4-(propan-2-yl)aniline. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,6-dimethyl-4-(propan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The amino group can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines or other reduced derivatives.
Scientific Research Applications
2-Bromo-3,6-dimethyl-4-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-3,6-dimethyl-4-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N,N-dimethylaniline
- 4-Bromo-2,6-dimethylaniline
- 2-Bromo-4,6-dimethylaniline
Uniqueness
2-Bromo-3,6-dimethyl-4-(propan-2-yl)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63316-83-6 |
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Molecular Formula |
C11H16BrN |
Molecular Weight |
242.16 g/mol |
IUPAC Name |
2-bromo-3,6-dimethyl-4-propan-2-ylaniline |
InChI |
InChI=1S/C11H16BrN/c1-6(2)9-5-7(3)11(13)10(12)8(9)4/h5-6H,13H2,1-4H3 |
InChI Key |
LHLVXKWTUUXECI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Br)C)C(C)C |
Origin of Product |
United States |
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